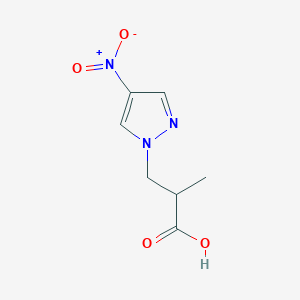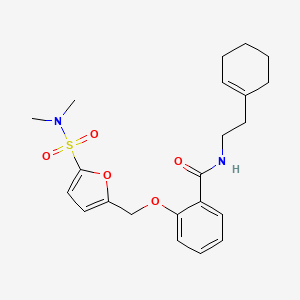
2-Amino-5-bromo-4-chlorobenzaldehyde
Übersicht
Beschreibung
2-Amino-5-bromo-4-chlorobenzaldehyde: is an organic compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis .
Wirkmechanismus
Target of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with proteins or enzymes that have these functional groups.
Mode of Action
The compound, being an aldehyde, can react with nucleophiles. In the presence of a nucleophile such as nitrogen, the reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . This interaction can lead to changes in the target molecule, potentially altering its function.
Biochemical Pathways
The formation of oximes and hydrazones is a common reaction in organic chemistry , suggesting that the compound could potentially affect a wide range of biochemical pathways involving aldehydes and ketones.
Result of Action
The compound is noted as an important class of pharmaceutical intermediates used in the synthesis of a variety of drugs . This suggests that its molecular and cellular effects could vary depending on the specific drug it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzaldehydeFor instance, the compound is slightly soluble in water , which could influence its behavior in aqueous environments.
Biochemische Analyse
Biochemical Properties
It is known that this compound can serve as an intermediate in organic syntheses
Molecular Mechanism
It is known that the compound can participate in reactions involving free radicals
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: of a suitable benzaldehyde derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and chlorination to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino, bromo, and chloro groups can undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Major Products:
Oxidation: 2-Amino-5-bromo-4-chlorobenzoic acid.
Reduction: 2-Amino-5-bromo-4-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-chlorobenzaldehyde is widely used in scientific research due to its versatile reactivity:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and probes.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromo-4-chlorobenzoic acid
- 2-Amino-5-bromo-4-chlorobenzyl alcohol
- 2-Amino-4-chlorobenzaldehyde
- 2-Amino-5-bromobenzaldehyde
Uniqueness: 2-Amino-5-bromo-4-chlorobenzaldehyde is unique due to the specific combination of amino, bromo, and chloro substituents on the benzaldehyde ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWVWALAHUEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3016456.png)
![4-tert-butyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B3016458.png)
![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)


![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)
